molecular formula C12H17NO B1660886 2-(2-Methoxyethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 851040-36-3

2-(2-Methoxyethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1660886
CAS No.: 851040-36-3
M. Wt: 191.27 g/mol
InChI Key: SZZCXBDPQVOLHE-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-1,2,3,4-tetrahydroisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Properties

CAS No.

851040-36-3

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H17NO/c1-14-9-8-13-7-6-11-4-2-3-5-12(11)10-13/h2-5H,6-10H2,1H3

InChI Key

SZZCXBDPQVOLHE-UHFFFAOYSA-N

SMILES

COCCN1CCC2=CC=CC=C2C1

Canonical SMILES

COCCN1CCC2=CC=CC=C2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically include heating the reactants in an acidic medium, such as hydrochloric acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce fully saturated tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-(2-Methoxyethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substituent, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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